10-Undecenamide, N-(2-chlorophenyl)-
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Overview
Description
10-Undecenamide, N-(2-chlorophenyl)- is a chemical compound with the molecular formula C17H24ClNO It is a derivative of undecenamide, where the amide nitrogen is substituted with a 2-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Undecenamide, N-(2-chlorophenyl)- typically involves the reaction of 10-undecenoic acid with 2-chloroaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond. The reaction conditions usually include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 10-Undecenamide, N-(2-chlorophenyl)- may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps like recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
10-Undecenamide, N-(2-chlorophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
10-Undecenamide, N-(2-chlorophenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals, polymers, and coatings.
Mechanism of Action
The mechanism of action of 10-Undecenamide, N-(2-chlorophenyl)- involves its interaction with specific molecular targets. The chlorophenyl group can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
10-Undecenamide: The parent compound without the chlorophenyl substitution.
N-(3-Chlorophenyl)-10-undecenamide: A similar compound with the chlorophenyl group in the meta position.
N-(4-Chlorophenyl)-10-undecenamide: A similar compound with the chlorophenyl group in the para position.
Uniqueness
10-Undecenamide, N-(2-chlorophenyl)- is unique due to the ortho substitution of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. This specific substitution pattern may confer distinct chemical and biological properties compared to its meta and para counterparts.
Properties
CAS No. |
76691-44-6 |
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Molecular Formula |
C17H24ClNO |
Molecular Weight |
293.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)undec-10-enamide |
InChI |
InChI=1S/C17H24ClNO/c1-2-3-4-5-6-7-8-9-14-17(20)19-16-13-11-10-12-15(16)18/h2,10-13H,1,3-9,14H2,(H,19,20) |
InChI Key |
TWTAUAMYWOOFEL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCC(=O)NC1=CC=CC=C1Cl |
Origin of Product |
United States |
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